4-(5-Iodo-3-methylpyridin-2-yl)morpholine
CAS No.: 1704064-37-8
Cat. No.: VC2748901
Molecular Formula: C10H13IN2O
Molecular Weight: 304.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704064-37-8 |
|---|---|
| Molecular Formula | C10H13IN2O |
| Molecular Weight | 304.13 g/mol |
| IUPAC Name | 4-(5-iodo-3-methylpyridin-2-yl)morpholine |
| Standard InChI | InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 |
| Standard InChI Key | KOXPSUFTAKJXJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1N2CCOCC2)I |
| Canonical SMILES | CC1=CC(=CN=C1N2CCOCC2)I |
Introduction
Chemical Structure and Properties
4-(5-Iodo-3-methylpyridin-2-yl)morpholine is characterized by a pyridine ring with three key substitutions: an iodine atom at the 5-position, a methyl group at the 3-position, and a morpholine ring connected to the 2-position. This arrangement creates a molecule with specific electronic properties and potential for further functionalization through the reactive iodine position.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 1704064-37-8 |
| Molecular Formula | C10H13IN2O |
| Molecular Weight | 304.13 g/mol |
| IUPAC Name | 4-(5-iodo-3-methylpyridin-2-yl)morpholine |
| SMILES | CC1=CC(=CN=C1N2CCOCC2)I |
| InChI | InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 |
| InChIKey | KOXPSUFTAKJXJZ-UHFFFAOYSA-N |
The compound's structure features several key elements that contribute to its chemical behavior and potential utility in medicinal chemistry . The pyridine ring provides a basic nitrogen atom that can participate in hydrogen bonding interactions, while the morpholine ring contains both a nitrogen and an oxygen atom, making it capable of serving as both a hydrogen bond acceptor and donor in biological systems . The iodine atom at the 5-position is particularly significant as it provides a reactive site for further functionalization through various coupling reactions.
Physical Properties
Based on its structure, several physical properties can be inferred. The presence of the morpholine ring imparts improved solubility characteristics compared to purely aromatic systems. The morpholine substructure, which contains both nitrogen and oxygen atoms, enhances the compound's pharmacological profile by providing hydrogen bonding capacity and influencing its behavior in biological systems . The relatively high molecular weight and the presence of the iodine atom contribute to the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Synthesis Methods
While the search results don't provide a specific synthetic route for 4-(5-Iodo-3-methylpyridin-2-yl)morpholine, several approaches can be inferred from the synthesis of related compounds.
Palladium-Catalyzed Cross-Coupling
The synthesis of compounds like 4-(5-Iodo-3-methylpyridin-2-yl)morpholine typically involves palladium-catalyzed cross-coupling techniques, which are widely used in the preparation of similar heterocyclic structures. These methods allow for the strategic formation of carbon-nitrogen bonds, which is essential for connecting the morpholine ring to the pyridine core.
Starting Material Preparation
Applications in Medicinal Chemistry
The structural features of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine suggest several potential applications in medicinal chemistry and drug development.
Building Block for Pharmaceutical Intermediates
The compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity . The presence of the iodine atom at the 5-position makes it particularly useful as a substrate for further functionalization through various coupling reactions, allowing for the generation of diverse chemical libraries.
Relationship to Known Pharmacophores
The structural similarity of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine to other bioactive compounds provides insights into its potential applications. Similar pyridine derivatives with morpholine substituents have been explored in the development of kinase inhibitors, particularly for targets in the PI3K and mTOR pathways . For example, compounds featuring a morpholine connected to a heterocyclic core have demonstrated significant biological activity in various therapeutic areas, including cancer research.
Structural Relationships to Bioactive Compounds
Several compounds with structural similarities to 4-(5-Iodo-3-methylpyridin-2-yl)morpholine have demonstrated significant biological activity, providing insights into potential applications.
Kinase Inhibitor Development
Research has shown that compounds containing pyridine cores with strategic substitutions, particularly those including morpholine groups, have been effective in the development of kinase inhibitors. For instance, 5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620) and (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) are examples of compounds that utilize similar structural features to achieve potent and selective inhibition of mTOR and PI3K kinases .
Structure-Activity Relationships
Studies on related compounds provide valuable insights into structure-activity relationships (SAR) that might apply to 4-(5-Iodo-3-methylpyridin-2-yl)morpholine. Research has demonstrated that the morpholine oxygen atom can form crucial hydrogen bond interactions with the hinge region of kinases, significantly contributing to binding affinity and selectivity . The positioning of substituents on the pyridine ring, such as the methyl group at the 3-position in our compound of interest, can also influence binding properties and pharmacokinetic characteristics.
Comparison with Similar Compounds
The following table compares 4-(5-Iodo-3-methylpyridin-2-yl)morpholine with structurally related compounds that have demonstrated biological activity:
Synthetic Utility and Chemical Reactivity
The strategic placement of functional groups in 4-(5-Iodo-3-methylpyridin-2-yl)morpholine creates numerous opportunities for further chemical transformations and derivatization.
Iodine as a Reactive Site
The iodine atom at the 5-position of the pyridine ring serves as an excellent handle for various coupling reactions. Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Negishi couplings can be employed to introduce diverse substituents at this position . This reactivity profile makes the compound particularly valuable in the synthesis of compound libraries for drug discovery programs.
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